molecular formula C18H26N2 B2728739 (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride CAS No. 1055927-61-1

(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride

Cat. No.: B2728739
CAS No.: 1055927-61-1
M. Wt: 270.42
InChI Key: KJVLVVDSJRPNIS-UHFFFAOYSA-N
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Description

(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is a compound that combines the structural features of adamantane and pyridine Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyridine is a basic heterocyclic organic compound with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial therapies .

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering new treatment options for various diseases .

Industry

In the industrial sector, the compound is explored for its applications in materials science. Its stability and unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is unique due to its combination of the adamantane and pyridine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-3-2-4-19-11-14)18-8-15-5-16(9-18)7-17(6-15)10-18;/h2-4,11,13,15-17,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCKDOTHFZVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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